molecular formula C3F6O3S B1598160 perfluoroallylfluorosulfate CAS No. 67641-28-5

perfluoroallylfluorosulfate

Cat. No. B1598160
M. Wt: 230.09 g/mol
InChI Key: LIZZWVXXYAALGG-UHFFFAOYSA-N
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Patent
US04567003

Procedure details

The starting material, perfluoroallyl fluorosulfate (FAF), CF2 =CFCF2OSO2F, may be prepared as described in U.S. Pat. No. 4,206,138 to D. C. England. England prepared FAF by reacting hexafluoropropylene with SO3 under anhydrous conditions in the presence of a small amount of a trivalent boron compound such as trimethyl borate at 0°-100° C. A possible byproduct is hexafluoropropylene sultone, ##STR2## which is difficult to separate from FAF by distillation. The sultone in the FAF mixture can be hydrolyzed with ice water to give CF3CFHSO2F+HF+CO2 (gas). This product, CF3CFHSO2F, is also difficult to separate from FAF by distillation, but it does not react with Br2 and can be separated from the Br2 adduct of FAF by distillation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
hexafluoropropylene sultone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name

Identifiers

REACTION_CXSMILES
[S:1]([F:13])([O:4][C:5](F)(F)C(F)=C(F)F)(=[O:3])=[O:2].[F:14][C:15]([F:22])([F:21])[C:16]([F:20])=C(F)F.[B].B(OC)(OC)[O:25]C>>[C:15]([CH:16]([S:1]([F:13])(=[O:3])=[O:2])[F:20])([F:22])([F:21])[F:14].[C:5](=[O:4])=[O:25]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(OC(C(=C(F)F)F)(F)F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=C(F)F)F)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[B]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(OC)(OC)OC
Step Five
Name
hexafluoropropylene sultone
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
England prepared FAF
CUSTOM
Type
CUSTOM
Details
at 0°-100° C
CUSTOM
Type
CUSTOM
Details
to separate from FAF by distillation

Outcomes

Product
Name
Type
product
Smiles
C(F)(F)(F)C(F)S(=O)(=O)F
Name
Type
product
Smiles
C(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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